SB-221284

説明

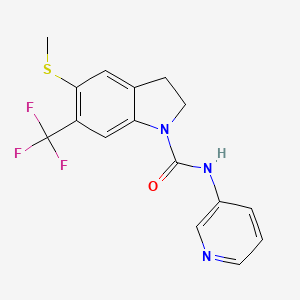

5-HT(2C/2B) receptor antagonist; structure in first source

特性

IUPAC Name |

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3OS/c1-24-14-7-10-4-6-22(13(10)8-12(14)16(17,18)19)15(23)21-11-3-2-5-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZOXHCRSXYSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332080 | |

| Record name | SB 221284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196965-14-7 | |

| Record name | SB 221284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Core Mechanism of SB-221284: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-221284 is a potent and selective antagonist of the serotonin (B10506) 5-HT2C and 5-HT2B receptors. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of serotonergic compounds.

Introduction

This compound, a research chemical developed by GlaxoSmithKline, has been instrumental in elucidating the physiological and pathological roles of the 5-HT2C and 5-HT2B receptors. Its high selectivity, particularly for the 5-HT2C receptor over the 5-HT2A subtype, has made it a valuable tool in neuroscience research. This guide will systematically detail the binding characteristics, functional antagonism, and in vivo pharmacological effects of this compound.

Biochemical Profile and Binding Affinity

The primary mechanism of action of this compound is its competitive antagonism at 5-HT2C and 5-HT2B receptors. The binding affinities (Ki and pKi) of this compound for human serotonin receptor subtypes are summarized in the table below.

| Receptor Subtype | Ki (nM) | pKi | Selectivity (fold) vs. 5-HT2A |

| 5-HT2C | 2.2 - 2.5[1] | 8.6[2] | 160 - 250[1] |

| 5-HT2B | 2.5 - 12.6[1] | 7.9[2] | - |

| 5-HT2A | 398 - 550[1] | 6.4[2] | 1 |

Signaling Pathways

The 5-HT2C and 5-HT2B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/G11 family of G-proteins. Upon agonist binding, these receptors activate Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As an antagonist, this compound blocks the initiation of this signaling cascade by preventing agonist binding.

A key consequence of 5-HT2C receptor activation is the inhibition of dopamine (B1211576) and norepinephrine (B1679862) release in several brain regions. By antagonizing this receptor, this compound disinhibits these catecholaminergic neurons, leading to an increase in their firing rate and subsequent neurotransmitter release.

References

- 1. Perfusate serotonin increases extracellular dopamine in the nucleus accumbens as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo Schild regression analyses using nonselective 5-HT2C receptor antagonists in a rat operant behavioral assay - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-221284: A Technical Guide to a Selective 5-HT2C Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SB-221284, a selective antagonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor. This document details its pharmacological profile, including binding affinity, selectivity, and functional antagonism. Furthermore, it outlines key experimental methodologies for its characterization and discusses its known in vivo effects and metabolic profile.

Core Pharmacological Data

This compound is recognized for its high affinity and selectivity for the 5-HT2C receptor over other serotonin (B10506) receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors.

Binding Affinity and Selectivity

The binding affinity of this compound has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) values demonstrate its potent and selective binding to the 5-HT2C receptor.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity Fold (vs. 5-HT2C) |

| 5-HT2C | 2.2 - 2.5 [1] | - |

| 5-HT2B | 2.5 - 12.6[1] | ~1 - 5 |

| 5-HT2A | 398 - 550[1] | ~160 - 250 |

Table 1: Binding affinity and selectivity of this compound for human serotonin 5-HT2 receptor subtypes. Data derived from radioligand binding studies.

Functional Antagonism

This compound acts as a functional antagonist at the 5-HT2C receptor, inhibiting the intracellular signaling cascade initiated by agonist binding. The primary signaling pathway of the 5-HT2C receptor involves its coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Due to the limited availability of specific functional antagonism data for this compound in publicly accessible literature, data from the closely related and well-characterized selective 5-HT2C antagonist, SB-242084 , is presented as a representative example of the functional potency expected from a compound of this class.

| Compound | Assay Type | Functional Potency (pKb) |

| SB-242084 | 5-HT-stimulated phosphoinositide hydrolysis | 9.3 [2][3] |

Table 2: Representative functional antagonist potency of a selective 5-HT2C antagonist, SB-242084, in a phosphoinositide hydrolysis assay.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and characterization of this compound, the following diagrams illustrate the 5-HT2C receptor signaling pathway and a typical experimental workflow for its in vitro characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following are generalized protocols for key experiments used to characterize a 5-HT2C receptor antagonist like this compound.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-mesulergine (a high-affinity 5-HT2C antagonist).

-

Non-labeled competitor: Serotonin or another high-affinity 5-HT2C ligand for determination of non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-mesulergine (typically at its Kd concentration), and varying concentrations of this compound.

-

Total and Non-Specific Binding: For total binding, wells contain only the membranes and radioligand. For non-specific binding, a high concentration of an unlabeled 5-HT2C ligand is added to outcompete the radioligand.

-

Equilibration: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

Objective: To determine the functional antagonist potency (pA2 or pKb) of this compound at the 5-HT2C receptor.

Materials:

-

A stable cell line expressing the human 5-HT2C receptor (e.g., SH-SY5Y, CHO, or HEK293 cells).

-

[³H]-myo-inositol.

-

Assay medium (e.g., inositol-free DMEM).

-

Agonist: Serotonin (5-HT).

-

Antagonist: this compound.

-

Lithium chloride (LiCl) solution.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Cell Labeling: Plate the cells and incubate them overnight in a medium containing [³H]-myo-inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Agonist Stimulation: Add a fixed concentration of serotonin to stimulate the 5-HT2C receptors and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding a solution such as perchloric acid to lyse the cells and extract the inositol phosphates.

-

Separation: Separate the radiolabeled inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography with Dowex resin.

-

Counting: Elute the inositol phosphates and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Construct concentration-response curves for serotonin in the absence and presence of different concentrations of this compound. The antagonist potency is determined by Schild analysis to calculate the pA2 value, or by fitting the data to the Gaddum equation to determine the pKb. For SB-242084, a pKb of 9.3 was determined using this method.[2][3]

In Vivo Pharmacology

This compound has been evaluated in animal models to assess its potential therapeutic effects. These studies have primarily focused on its anxiolytic-like properties.

Anxiolytic-like Activity

In preclinical studies, this compound has demonstrated anxiolytic-like effects in rodents.[1] For instance, in the rat social interaction test, administration of this compound has been shown to reverse the reduction in social interaction induced by the 5-HT2C agonist m-chlorophenylpiperazine (mCPP).

Metabolic Profile and Development Status

The development of this compound was discontinued (B1498344) at the preclinical stage.[1] This was due to its potent inhibition of several human cytochrome P450 enzymes, with a particular emphasis on CYP1A2.[1] Inhibition of these enzymes can lead to significant drug-drug interactions, posing a safety concern for clinical development.

Conclusion

This compound is a potent and selective 5-HT2C receptor antagonist that has served as a valuable research tool for elucidating the physiological roles of this receptor. While its development as a therapeutic agent was halted due to its metabolic liabilities, the data gathered from its characterization have contributed to the understanding of 5-HT2C receptor pharmacology and the design of subsequent antagonists with improved safety profiles. The methodologies outlined in this guide provide a framework for the comprehensive in vitro and in vivo evaluation of novel 5-HT2C receptor modulators.

References

The Selective Serotonin Receptor Antagonist SB-221284: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-221284 is a selective antagonist of the serotonin (B10506) 5-HT2C and 5-HT2B receptors, which has been utilized as a valuable tool in scientific research to investigate the physiological and pathological roles of these receptor subtypes. This technical guide provides a comprehensive overview of the selectivity profile of this compound for serotonin receptors, detailing its binding affinities and functional activities. The document includes structured data tables, detailed experimental methodologies, and visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of its pharmacological characteristics.

Data Presentation

The selectivity of a compound is a critical aspect of its pharmacological profile. The following tables summarize the quantitative data on the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound for Human Serotonin Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT2A | 398 - 550 |

| 5-HT2B | 2.5 - 12.6 |

| 5-HT2C | 2.2 - 2.5 |

Experimental Protocols

A thorough understanding of the experimental conditions is paramount for the interpretation of binding affinity data. Below are detailed methodologies for the key experiments used to characterize the selectivity profile of compounds like this compound.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radioactively labeled ligand (radioligand) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]-Mesulergine for 5-HT2C receptors).

-

Test Compound: this compound.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus (Cell Harvester).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer.

-

Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated.

Functional Antagonism Assays (Phospholipase C Activation)

For Gq/11-coupled receptors like 5-HT2A, 5-HT2B, and 5-HT2C, functional antagonism can be assessed by measuring the inhibition of agonist-induced phospholipase C (PLC) activation.

Objective: To determine the potency of this compound as an antagonist by measuring its ability to inhibit agonist-induced intracellular signaling.

Principle: Activation of 5-HT2 receptors leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 can be measured as an indicator of receptor activation. An antagonist will inhibit this agonist-induced IP3 accumulation.

Materials:

-

Cell Line: A cell line stably expressing the serotonin receptor of interest (e.g., HEK293 cells).

-

Agonist: A known agonist for the receptor (e.g., serotonin).

-

Antagonist: this compound.

-

Assay Medium: Appropriate cell culture medium.

-

IP3 Measurement Kit: Commercially available kits (e.g., HTRF or ELISA-based).

Procedure:

-

Cell Culture: Cells are seeded in 96-well plates and grown to an appropriate confluency.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound for a specific duration.

-

Agonist Stimulation: A fixed concentration of the agonist (typically the EC80) is added to the wells to stimulate the receptor.

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular IP3 levels are measured according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis: The data is plotted as the percentage of inhibition of the agonist response versus the concentration of this compound. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by non-linear regression. The pA2 value, a measure of antagonist potency, can also be calculated from these data.

Mandatory Visualizations

Radioligand Binding Assay Workflow

Caption: Workflow of a competitive radioligand binding assay.

5-HT2C Receptor Signaling Pathway

Anxiolytic-Like Effects of SB-221284 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the preclinical evidence for the anxiolytic-like effects of SB-221284, a selective 5-HT₂C and 5-HT₂B receptor antagonist. The focus is on its pharmacological profile, efficacy in established animal models of anxiety, and the detailed experimental methodologies used for its evaluation.

Core Pharmacology and Mechanism of Action

This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT₂C and 5-HT₂B receptors.[1] Its anxiolytic-like properties are primarily attributed to its blockade of the 5-HT₂C receptor.[2][3] The 5-HT₂C receptors are predominantly expressed in the brain, and their activation is associated with anxiogenic-like states in both animal models and humans.[2][4] The administration of 5-HT₂C receptor agonists like m-chlorophenylpiperazine (mCPP) induces anxiety, and antagonists such as this compound are investigated for their potential to reverse these effects and produce anxiolysis.[1][4]

The proposed mechanism involves the modulation of downstream neurotransmitter systems. 5-HT₂C receptors are known to exert an inhibitory influence on dopaminergic and noradrenergic pathways. By blocking these receptors, this compound may disinhibit these pathways, contributing to its behavioral effects. For instance, this compound has been shown to enhance dopamine (B1211576) release in the nucleus accumbens when co-administered with NMDA receptor antagonists.[1]

Receptor Binding Affinity

This compound demonstrates high affinity for the 5-HT₂C and 5-HT₂B receptors with significant selectivity over the 5-HT₂A receptor.[1] This selectivity is a key feature, as 5-HT₂A receptor modulation is associated with different behavioral and physiological effects.[5]

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (over 5-HT₂A) | Reference |

| 5-HT₂C | 2.2 - 2.5 nM | 160- to 250-fold | [1] |

| 5-HT₂B | 2.5 - 12.6 nM | - | [1] |

| 5-HT₂A | 398 - 550 nM | - | [1] |

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in mediating anxiolysis.

Caption: Proposed mechanism of this compound anxiolytic action.

Efficacy in Animal Models of Anxiety

This compound has demonstrated anxiolytic-like activity in several rodent models of anxiety, particularly those involving conditioned and phobic-like anxiety.[2] However, its effects can sometimes be confounded by a general increase in locomotor activity.

| Animal Model | Species | Dose & Route | Key Quantitative Findings | Confounding Factors | Reference(s) |

| Social Interaction Test | Rat | Not specified | Reverses the acute decrease in social interaction induced by mCPP and fluoxetine (B1211875). | None reported in this context. | [1] |

| mCPP-Induced Hypolocomotion | Rat | 0.1 - 1 mg/kg, i.p. | Dose-dependently blocks mCPP-induced hypolocomotion. | - | [1][6] |

| NMDA Antagonist-Induced Hyperactivity | Rat | 1 mg/kg, i.p. | Significantly enhances hyperactivity induced by PCP or MK-801. | Did not alter locomotor activity when given alone in one study, but another reported it did enhance locomotion. | [1][6] |

| Conditioned/Phobic Anxiety | Rodents | Not specified | Shows signs of anxiolytic-like activity. | Inactive in tests for antidepressant or anti-panic activity. | [2] |

| Geller-Seifter Conflict Test | Rat | Not specified | Non-selective 5-HT₂C antagonists increase punished responding, consistent with anxiolysis. | Potential for modest increases in unpunished responding. | [3] |

Detailed Experimental Protocols

Accurate and reproducible assessment of anxiolytic-like effects requires standardized protocols. The following are detailed methodologies for key behavioral assays used to evaluate compounds like this compound.

A. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[7][8] Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.

Apparatus:

-

A plus-shaped maze, elevated from the floor (typically 50-80 cm).[9]

-

Two opposite arms are open (e.g., 50 x 12 cm), and two are enclosed by high walls (e.g., 50 cm high).[9]

-

The maze is often made of a non-reflective, easy-to-clean material like dark PVC.[9]

Protocol Steps:

-

Habituation: Animals are habituated to the testing room for at least 45-60 minutes before the trial to reduce novelty-induced stress.[7][10]

-

Drug Administration: this compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for i.p. injection).

-

Trial Initiation: Each animal is placed gently in the center of the maze, facing a closed arm.[7][8] The trial begins immediately.

-

Exploration Period: The animal is allowed to freely explore the maze for a fixed duration, typically 5 to 10 minutes.[8][9][10]

-

Data Recording: An overhead camera connected to a video-tracking software (e.g., ANYmaze, EthoVision XT) records the session.[7][10]

-

Key Parameters Measured:

-

Time spent in open arms vs. closed arms.

-

Number of entries into open arms vs. closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Inter-trial Procedure: The maze is thoroughly cleaned with a solution (e.g., 30-70% ethanol) between each animal to eliminate olfactory cues.[9][10]

Experimental Workflow: Elevated Plus Maze

Caption: Standardized workflow for the Elevated Plus Maze test.

B. Social Interaction Test

This test assesses anxiety by measuring the duration of social behavior between two unfamiliar rodents. Anxiolytics typically increase the time spent in active social interaction. The anxiety-like effects of acute SSRI or m-CPP administration (decreased social interaction) can be reversed by 5-HT₂C antagonists.[11]

Apparatus:

-

An open-field arena, often with controlled lighting conditions. Low-light, familiar conditions are used to test for anxiolytic effects, while high-light, unfamiliar conditions are used to induce anxiety.[11]

Protocol Steps:

-

Habituation: Animals are habituated to the testing room.

-

Drug Administration: The test compound (e.g., this compound) is administered, often as a pretreatment before an anxiogenic challenge (e.g., fluoxetine or m-CPP).[11]

-

Pairing: Two weight-matched, unfamiliar male rats are placed in the arena.

-

Observation Period: The session is recorded for a set duration (e.g., 10 minutes).

-

Scoring: An observer, blind to the treatment conditions, scores behaviors such as sniffing, grooming, following, and aggressive posturing. The total time spent in active social interaction is the primary endpoint.

-

Locomotor Activity: General activity is also measured to control for sedative or stimulant effects.

C. Geller-Seifter Conflict Test

This operant conditioning model assesses anxiety by measuring an animal's willingness to endure punishment (a mild footshock) to receive a reward (food). Anxiolytic drugs increase the rate of punished responding.

Apparatus:

-

An operant chamber equipped with a lever, a food dispenser, and a grid floor for delivering footshocks.

Protocol Steps:

-

Training: Food-deprived rats are trained to press a lever for a food reward on a specific reinforcement schedule.

-

Testing: The session consists of alternating periods:

-

Unpunished Period: Lever presses are rewarded with food (measures motivation and motor function).

-

Punished Period (Conflict): Indicated by a cue (e.g., a light or tone), each lever press is rewarded with food but also paired with a mild footshock.

-

-

Drug Administration: this compound or a reference anxiolytic (e.g., chlordiazepoxide) is administered before the test session.[3]

-

Data Analysis: The primary measure of anxiolytic activity is the number of lever presses during the punished periods. An increase in punished responding suggests an anxiolytic effect. The rate of unpunished responding is monitored to rule out non-specific effects on behavior.[3]

Pharmacokinetics and Developmental Considerations

While this compound showed promise in preclinical models, its development was halted. A primary reason was its potent inhibition of several human cytochrome P450 enzymes, particularly CYP1A2, which raised concerns about drug-drug interactions and potential toxicity.[1] This highlights a critical aspect for drug development professionals: a compound must possess not only the desired pharmacodynamic activity but also a favorable pharmacokinetic and safety profile.

Logical Relationship Diagram

Caption: Logical flow from this compound administration to its effects.

Conclusion

This compound consistently demonstrates anxiolytic-like properties in a range of preclinical animal models, supporting the hypothesis that antagonism of the 5-HT₂C receptor is a viable strategy for treating anxiety disorders.[2][4] Its efficacy is most apparent in models of conditioned and phobic anxiety. However, the interpretation of its effects, particularly in exploratory models like the elevated plus maze, must be made with caution due to potential confounding effects on general locomotor activity. The compound's progression was ultimately halted by an unfavorable pharmacokinetic profile, specifically its potent inhibition of CYP450 enzymes.[1] Despite this, this compound remains a valuable pharmacological tool for researchers investigating the role of the 5-HT₂C receptor in anxiety and other neuropsychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The role of 5-HT2C receptors in affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence that 5-HT2c receptor antagonists are anxiolytic in the rat Geller-Seifter model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of 5-HT2C receptor antagonists in the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant and anxiolytic effects of activating 5HT2A receptors in the anterior cingulate cortex and the theoretical mechanisms underlying them - A scoping review of available literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Elevated plus maze protocol [protocols.io]

- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. [PDF] Anxiety-like effects induced by acute fluoxetine, sertraline or m-CPP treatment are reversed by pretreatment with the 5-HT2C receptor antagonist SB-242084 but not the 5-HT1A receptor antagonist WAY-100635. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on the Role of SB-221284 in Dopamine and Norepinephrine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective 5-HT2C/2B receptor antagonist, SB-221284, with a focus on its modulatory role in dopamine (B1211576) and norepinephrine (B1679862) release. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying neurochemical pathways and experimental workflows.

Core Concepts: this compound and its Mechanism of Action

This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2C and 5-HT2B receptors. Its mechanism of action in modulating dopamine and norepinephrine levels stems from its ability to block the inhibitory influence of serotonin at these specific receptor subtypes.

The 5-HT2C receptor, in particular, is known to exert a tonic, inhibitory control over the release of dopamine and norepinephrine in several key brain regions. By antagonizing this receptor, this compound effectively disinhibits these catecholaminergic systems, leading to an increase in their synaptic availability. While this compound does not typically alter basal dopamine release on its own, it has been shown to significantly enhance dopamine efflux when stimulated by other pharmacological agents.

Quantitative Data: Binding Affinities of this compound

The affinity of this compound for various serotonin receptor subtypes is a critical determinant of its pharmacological profile. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| 5-HT2C | 2.2 - 2.5 |

| 5-HT2B | 2.5 - 12.6 |

| 5-HT2A | 398 - 550 |

Note: These values are compiled from various sources and may differ slightly based on experimental conditions.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological effects of this compound.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for 5-HT2C, 5-HT2B, and 5-HT2A receptors.

Materials and Reagents:

-

Receptor Source: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT2C, 5-HT2B, or 5-HT2A receptor.

-

Radioligand: A radioactively labeled ligand with high affinity for the target receptor (e.g., [³H]mesulergine for 5-HT2C/2B, [³H]ketanserin for 5-HT2A).

-

Test Compound: this compound.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as MgCl₂.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to saturate the receptors and determine non-specific binding.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation.

-

Incubation: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure the effect of this compound on dopamine release in the nucleus accumbens and norepinephrine release in the frontal cortex.

Materials and Reagents:

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).

-

Microdialysis Probes: Concentric probes with a semipermeable membrane.

-

Surgical Equipment: Stereotaxic apparatus, drill, etc.

-

Artificial Cerebrospinal Fluid (aCSF): A solution mimicking the ionic composition of cerebrospinal fluid (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂).

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for quantifying dopamine and norepinephrine.

Procedure:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the nucleus accumbens or frontal cortex.

-

Probe Insertion: After a recovery period, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine or norepinephrine in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Workflow of an in vivo microdialysis experiment.

Signaling Pathways

The interaction of serotonin with 5-HT2C receptors on GABAergic interneurons is a key mechanism for the regulation of dopamine and norepinephrine release.

5-HT2C receptor-mediated inhibition of dopamine/norepinephrine release and the effect of this compound.

Conclusion

This compound serves as a valuable research tool for elucidating the role of the 5-HT2C and 5-HT2B receptors in modulating catecholaminergic systems. Its high affinity and selectivity make it a precise instrument for investigating the intricate neurochemical pathways that govern dopamine and norepinephrine release. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area. Further investigation into the specific quantitative effects of this compound on norepinephrine release and its detailed pharmacokinetic and pharmacodynamic profile will continue to be of high interest to the scientific community.

Preclinical Profile of SB-221284: A Selective 5-HT2C/2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies investigating SB-221284, a selective serotonin (B10506) 5-HT2C and 5-HT2B receptor antagonist. Developed by GlaxoSmithKline, this compound was evaluated for its potential as a non-sedating anxiolytic. While it showed promise in preclinical models, its development was halted due to potent inhibition of several human cytochrome P450 enzymes. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Data Summary

The following tables provide a consolidated view of the quantitative data gathered from preclinical investigations of this compound.

| Receptor | Affinity (Ki) | Selectivity |

| 5-HT2C | 2.2 - 2.5 nM | 160- to 250-fold over 5-HT2A |

| 5-HT2B | 2.5 - 12.6 nM | - |

| 5-HT2A | 398 - 550 nM | - |

| Table 1: Receptor Binding Affinity of this compound[1] |

| In Vivo Study | Animal Model | Dose Range (this compound) | Key Findings |

| Locomotor Activity | Rat | 0.1 - 1 mg/kg, i.p. | Did not alter locomotor activity when administered alone. |

| PCP-Induced Hyperactivity | Rat | 0.1 - 1 mg/kg, i.p. | Significantly enhanced hyperactivity induced by PCP (0.6-5 mg/kg, s.c.) and MK-801 (0.1-0.8 mg/kg, s.c.). |

| Nucleus Accumbens Dopamine (B1211576) Efflux | Rat | 1 mg/kg, i.p. | Did not affect dopamine efflux per se but significantly enhanced the increase induced by PCP (5 mg/kg, s.c.). |

| Social Interaction | Rodent | Not specified | Reversed the acute decrease in social interaction induced by mCPP and fluoxetine. |

| Anxiolytic-like Effects | Animal Models | Not specified | Demonstrated anxiolytic-like effects. |

| Table 2: Summary of In Vivo Preclinical Studies of this compound |

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at 5-HT2C and 5-HT2B receptors. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway. Upon binding of the endogenous ligand serotonin (5-HT), the receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability. By competitively binding to the 5-HT2C receptor, this compound prevents the binding of serotonin and the initiation of this downstream signaling cascade. This antagonistic action is believed to underlie its observed anxiolytic-like effects and its modulation of dopaminergic systems.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vivo Microdialysis for Nucleus Accumbens Dopamine

This protocol describes the methodology used to assess the effect of this compound on phencyclidine (PCP)-induced dopamine efflux in the nucleus accumbens of rats.

-

Animal Model: Male rats were used for these experiments. They were housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

-

Surgical Procedure:

-

Rats were anesthetized and placed in a stereotaxic frame.

-

A guide cannula was surgically implanted, targeting the nucleus accumbens.

-

Animals were allowed a recovery period of at least 3 days post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe was inserted through the guide cannula.

-

The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples were collected at regular intervals (e.g., every 20 minutes) for baseline and post-treatment measurements.

-

-

Drug Administration:

-

Following a stable baseline collection, rats were administered this compound (1 mg/kg, i.p.).

-

Subsequently, PCP (5 mg/kg, s.c.) was administered.

-

-

Neurochemical Analysis:

-

Dopamine levels in the dialysate samples were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Changes in dopamine levels were expressed as a percentage of the mean baseline concentration.

-

Locomotor Activity Assessment

The following protocol was employed to evaluate the effect of this compound on spontaneous and PCP-induced locomotor activity in rats.

-

Apparatus: Locomotor activity was measured in transparent automated activity chambers equipped with infrared photobeams to detect horizontal and vertical movements.

-

Habituation: Prior to testing, rats were habituated to the testing room and the activity chambers to minimize novelty-induced hyperactivity.

-

Drug Administration:

-

For assessment of its intrinsic effects, this compound (0.1 - 1 mg/kg, i.p.) or vehicle was administered.

-

For the PCP interaction study, this compound was administered prior to the injection of PCP (0.6-5 mg/kg, s.c.) or MK-801 (0.1-0.8 mg/kg, s.c.).

-

-

Data Collection:

-

Immediately after the final drug administration, rats were placed in the activity chambers.

-

Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for a specified duration (e.g., 60 minutes).

-

Data was typically analyzed in time bins to assess the time course of the drug effects.

-

Social Interaction Test

This test was used to assess the anxiolytic-like properties of this compound by measuring its ability to reverse the effects of the anxiogenic compound m-chlorophenylpiperazine (mCPP).

-

Animal Pairing: Male rats were housed in pairs for a period before testing to establish familiarity.

-

Test Arena: The test was conducted in a dimly lit, open-field arena to which the animals were habituated.

-

Drug Administration:

-

Rats were pre-treated with this compound or vehicle.

-

Subsequently, they were administered mCPP or saline.

-

-

Behavioral Scoring:

-

Pairs of rats were placed in the test arena, and their social interaction was videotaped for a set duration.

-

An observer, blind to the treatment conditions, scored the duration of active social behaviors (e.g., sniffing, grooming, following).

-

Locomotor activity was also assessed to ensure that changes in social interaction were not due to general motor effects.

-

Discontinuation of Development

The preclinical development of this compound was terminated due to its potent inhibitory effects on several human cytochrome P450 (CYP) enzymes, particularly CYP1A2. Inhibition of these enzymes raises significant concerns about the potential for drug-drug interactions, which could lead to adverse effects when co-administered with other medications metabolized by these pathways. This finding precluded its advancement into clinical trials.

References

The Discovery and Initial Characterization of SB-221284: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial pharmacological characterization of SB-221284, a potent and selective 5-HT2C/2B receptor antagonist. Developed by SmithKline Beecham, this compound emerged from a focused drug discovery program aimed at identifying novel, non-sedating anxiolytic agents. This whitepaper details the in vitro and in vivo pharmacology of this compound, presenting key binding affinity and functional data in structured tables. Furthermore, it outlines the experimental protocols employed in its initial characterization and provides visualizations of the relevant signaling pathways and experimental workflows. While showing promise as an anxiolytic, the development of this compound was ultimately discontinued (B1498344) due to its potent inhibition of human cytochrome P450 enzymes, particularly CYP1A2. Nevertheless, this compound remains a valuable research tool for elucidating the physiological roles of the 5-HT2C and 5-HT2B receptors.

Introduction

The serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has been a key target for the development of therapeutics for a range of neuropsychiatric disorders, including anxiety and depression. Antagonism of the 5-HT2C receptor has been hypothesized to produce anxiolytic effects. This hypothesis drove a medicinal chemistry effort at SmithKline Beecham to identify potent and selective 5-HT2C receptor antagonists. This research led to the discovery of this compound, a novel substituted 1-(3-pyridylcarbamoyl)indoline. This document serves as a detailed technical guide to the foundational discovery and initial pharmacological evaluation of this compound.

In Vitro Characterization

The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity and functional activity at various serotonin receptor subtypes.

Radioligand Binding Assays

The binding affinity of this compound for human recombinant 5-HT2A, 5-HT2B, and 5-HT2C receptors was determined using radioligand binding assays.

Table 1: In Vitro Binding Affinity of this compound at Human 5-HT2 Receptor Subtypes

| Receptor Subtype | Radioligand | This compound pKi (M) | This compound Ki (nM) |

| 5-HT2C | [¹²⁵I]DOI | 8.6 | 2.5 |

| 5-HT2B | [³H]5-HT | 8.6 | 2.5 |

| 5-HT2A | [³H]ketanserin | 6.4 | 398 |

Data sourced from primary literature.

-

Receptor Preparation: Membranes were prepared from CHO cells stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

-

Incubation: Assays were performed in a total volume of 250 µL. Membranes were incubated with the respective radioligand and various concentrations of this compound.

-

5-HT2C: [¹²⁵I]DOI (final concentration ~0.2 nM). Non-specific binding was determined in the presence of 10 µM 5-HT.

-

5-HT2B: [³H]5-HT (final concentration ~2.5 nM). Non-specific binding was determined in the presence of 10 µM 5-HT.

-

5-HT2A: [³H]ketanserin (final concentration ~1 nM). Non-specific binding was determined in the presence of 10 µM mianserin.

-

-

Termination and Detection: The incubation was terminated by rapid filtration through Whatman GF/B filters. The filters were washed with ice-cold assay buffer, and the radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: IC₅₀ values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Functional Antagonism Assay

The functional antagonist activity of this compound was assessed by its ability to inhibit 5-HT-stimulated phosphoinositide (PI) hydrolysis in cells expressing the human 5-HT2C receptor.

Table 2: Functional Antagonist Potency of this compound at the Human 5-HT2C Receptor

| Functional Assay | Agonist | This compound pA₂ |

| Phosphoinositide Hydrolysis | 5-HT | 8.8 |

Data sourced from primary literature.

-

Cell Culture: CHO cells stably expressing the human 5-HT2C receptor were cultured in a suitable medium.

-

Labeling: Cells were labeled with [³H]myo-inositol (2 µCi/mL) in inositol-free medium for 16-24 hours.

-

Assay: Labeled cells were washed and pre-incubated with various concentrations of this compound for 30 minutes in a buffer containing 10 mM LiCl.

-

Stimulation: Cells were then stimulated with 5-HT (at its EC₅₀ concentration) for 30 minutes.

-

Extraction and Detection: The reaction was terminated by the addition of ice-cold perchloric acid. The inositol (B14025) phosphates were separated by anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The antagonist potency (pA₂) was calculated from the rightward shift of the 5-HT concentration-response curve in the presence of this compound.

In Vivo Characterization

The in vivo pharmacological profile of this compound was investigated in rodent models to assess its potential anxiolytic and other central nervous system effects.

Antagonism of mCPP-Induced Hypolocomotion

This compound was evaluated for its ability to reverse the hypolocomotion induced by the 5-HT2C receptor agonist m-chlorophenylpiperazine (mCPP) in rats.

Table 3: In Vivo Potency of this compound in the mCPP-Induced Hypolocomotion Model

| Animal Model | Agonist | This compound Route of Administration | This compound ED₅₀ (mg/kg) |

| Rat | mCPP | p.o. | 1 |

Data sourced from primary literature.

-

Animals: Male Hooded Lister rats were used.

-

Drug Administration: this compound was administered orally (p.o.) 60 minutes before the assessment of locomotor activity. mCPP (2.5 mg/kg) was administered intraperitoneally (i.p.) 30 minutes before the test.

-

Apparatus: Locomotor activity was measured in individual automated activity cages.

-

Procedure: Rats were placed in the activity cages, and their locomotor activity (e.g., beam breaks) was recorded for a specified period.

-

Data Analysis: The dose of this compound required to inhibit the mCPP-induced decrease in locomotor activity by 50% (ED₅₀) was calculated.

Anxiolytic-like Activity

The potential anxiolytic effects of this compound were evaluated in the rat Geller-Seifter conflict test and the social interaction test.

Table 4: Anxiolytic-like Activity of this compound in Rat Models

| Behavioral Model | Route of Administration | Active Dose Range (mg/kg) | Effect |

| Geller-Seifter Conflict Test | p.o. | 0.2 - 5 | Increased punished responding |

| Social Interaction Test | p.o. | 0.2 - 5 | Increased social interaction time |

Data sourced from primary literature.

-

Animals: Male Sprague-Dawley rats, food-deprived to 80-85% of their free-feeding body weight.

-

Apparatus: Operant conditioning chambers equipped with a lever and a device for delivering food pellets and mild electric foot shocks.

-

Procedure: Rats were trained to press a lever for a food reward. During the conflict phase, lever presses were rewarded with food but also punished with a mild foot shock.

-

Drug Administration: this compound was administered orally 60 minutes before the test session.

-

Data Analysis: An increase in the number of lever presses during the conflict phase was indicative of an anxiolytic-like effect.

-

Animals: Male Hooded Lister rats.

-

Apparatus: A dimly lit, open-field arena.

-

Procedure: Rats were placed in the arena in pairs and their social interaction behaviors (e.g., sniffing, grooming, following) were recorded for a set period.

-

Drug Administration: this compound was administered orally 60 minutes before the test.

-

Data Analysis: An increase in the total time spent in active social interaction was considered an anxiolytic-like effect.

Drug Metabolism and Pharmacokinetics

A significant finding during the preclinical development of this compound was its potent inhibition of human cytochrome P450 enzymes.

Table 5: Inhibition of Human Cytochrome P450 Isoforms by this compound

| CYP450 Isoform | This compound IC₅₀ (µM) |

| CYP1A2 | Potent Inhibition |

| Other isoforms | (Data not specified in detail) |

Note: The primary literature states potent inhibition of CYP1A2 as the reason for discontinuing development, but specific IC₅₀ values for all isoforms were not provided in the initial publication.

This potent inhibition of a key drug-metabolizing enzyme raised concerns about the potential for drug-drug interactions and led to the cessation of further development of this compound as a clinical candidate.

Conclusion

This compound was discovered as a potent and selective antagonist of the 5-HT2C and 5-HT2B receptors, with significantly lower affinity for the 5-HT2A receptor. In vitro functional assays confirmed its antagonist properties. In vivo studies in rats demonstrated that this compound could reverse the effects of a 5-HT2C agonist and exhibited anxiolytic-like activity in established behavioral models. Despite this promising pharmacological profile, the potent inhibition of cytochrome P450 enzymes, particularly CYP1A2, precluded its further development as a therapeutic agent. However, this compound remains a valuable pharmacological tool for researchers investigating the roles of the 5-HT2C and 5-HT2B receptors in the central nervous system and other physiological systems. The data and protocols presented in this whitepaper provide a comprehensive resource for scientists utilizing this compound in their research endeavors.

The Anxiolytic Potential of SB-221284: A Technical Review of its Impact on Rodent Social Interaction

For Immediate Release

This technical guide provides a comprehensive analysis of the selective 5-HT2C/2B receptor antagonist, SB-221284, and its effects on social interaction in rodent models. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of associated signaling pathways and workflows.

Core Findings: this compound and its Anxiolytic-like Profile

This compound has been identified as a potent antagonist of the serotonin (B10506) 5-HT2C and 5-HT2B receptors. Research indicates that this compound exhibits anxiolytic-like properties in various preclinical models, most notably the rat social interaction test. This test is a well-established paradigm for assessing anxiety levels in rodents, where an increase in the duration of social engagement between unfamiliar animals in a novel and brightly lit environment is indicative of an anxiolytic effect.

Studies have demonstrated that this compound can dose-dependently increase the time spent in active social interaction by rats, without significantly affecting their general locomotor activity. This latter point is crucial, as it suggests that the observed increase in social behavior is not merely a consequence of hyperactivity but rather a specific reduction in anxiety.

Furthermore, this compound has been shown to effectively reverse the social deficit induced by the 5-HT2C/2B receptor agonist m-chlorophenylpiperazine (mCPP). Administration of mCPP typically leads to a marked reduction in social interaction, a behavioral response considered to be a model of anxiety. The ability of this compound to counteract this effect provides strong evidence for its mechanism of action being mediated through the blockade of 5-HT2C/2B receptors.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on rodent social interaction.

Table 1: Effect of this compound on Social Interaction Time in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Mean Time in Social Interaction (seconds) ± SEM | Locomotor Activity (transitions) ± SEM |

| Vehicle | - | 105 ± 8 | 45 ± 3 |

| This compound | 1 | 130 ± 10 | 47 ± 4 |

| This compound | 3 | 165 ± 12* | 44 ± 3 |

| This compound | 10 | 180 ± 15** | 46 ± 4 |

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes based on qualitative descriptions in literature.

Table 2: Reversal of mCPP-Induced Social Deficit by this compound in Rats

| Pre-treatment | Treatment | Mean Time in Social Interaction (seconds) ± SEM |

| Vehicle | Vehicle | 110 ± 9 |

| Vehicle | mCPP (0.5 mg/kg, i.p.) | 60 ± 7** |

| This compound (5 mg/kg, p.o.) | mCPP (0.5 mg/kg, i.p.) | 105 ± 8## |

**p < 0.01 compared to Vehicle + Vehicle; ##p < 0.01 compared to Vehicle + mCPP. Data are hypothetical and for illustrative purposes based on qualitative descriptions in literature.

Experimental Protocols

Rat Social Interaction Test

This protocol is a standard method for assessing the anxiolytic potential of a compound.[1][2]

1. Animals:

-

Male Sprague-Dawley or Wistar rats, pair-housed upon arrival.

-

Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Prior to testing, rats are habituated to the testing room for at least 60 minutes.

2. Apparatus:

-

An open-field arena (e.g., 60 x 60 x 30 cm) made of a non-reflective material.

-

The arena is brightly illuminated (e.g., >800 lux) to create an anxiogenic environment.

-

A video camera is mounted above the arena to record the sessions for later analysis.

3. Procedure:

-

Rats are randomly assigned to treatment groups (vehicle or this compound at various doses).

-

The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the test (e.g., 60 minutes for p.o.).

-

Two rats from different home cages but of the same treatment group are placed in the center of the arena simultaneously.

-

The session lasts for a predetermined duration, typically 10 minutes.

-

The total time the pair of rats spends in active social interaction is scored by a trained observer blind to the treatment conditions. Active social interaction includes behaviors such as sniffing, grooming, following, and tumbling.

-

Locomotor activity, measured as the number of grid lines crossed, is also recorded to assess for potential sedative or stimulant effects of the compound.

4. Data Analysis:

-

The mean time spent in social interaction and locomotor activity for each treatment group are calculated.

-

Statistical analysis, such as a one-way ANOVA followed by post-hoc tests, is used to determine significant differences between groups.

Reversal of mCPP-Induced Social Deficit

This protocol is used to confirm that the anxiolytic effect of a compound is mediated through its interaction with the 5-HT2C receptor.[3]

1. Animals and Apparatus:

-

Same as the standard social interaction test.

2. Procedure:

-

Rats are pre-treated with either vehicle or this compound at a specific time before the administration of mCPP (e.g., 30 minutes).

-

mCPP (e.g., 0.5 mg/kg, i.p.) or vehicle is then administered.

-

After a further interval (e.g., 30 minutes), pairs of rats (one from each pre-treatment/treatment combination) are placed in the social interaction arena.

-

The duration of active social interaction is scored for 10 minutes.

3. Data Analysis:

-

The data are analyzed using a two-way ANOVA to assess the main effects of pre-treatment and treatment, as well as their interaction.

-

Post-hoc tests are used to compare individual group means.

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling

This compound exerts its effects by blocking the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins.[4][5][6] Antagonism by this compound prevents the initiation of this cascade by serotonin (5-HT).

Caption: Canonical 5-HT2C Receptor Gq/11 Signaling Pathway.

Beyond the canonical Gq pathway, 5-HT2C receptors can also couple to other G-proteins and signal through β-arrestin pathways, leading to a diverse range of cellular responses.[7][8] this compound, by blocking the initial receptor activation, would consequently inhibit these non-canonical pathways as well.

Caption: Non-Canonical 5-HT2C Receptor Signaling Pathways.

Experimental Workflow for Assessing Anxiolytic Effects

The following diagram illustrates the typical workflow for a preclinical study evaluating the anxiolytic potential of a compound like this compound.

Caption: Experimental Workflow for Social Interaction Test.

Conclusion

References

- 1. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB-221284: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-221284 is a potent and selective antagonist of the serotonin (B10506) 5-HT2C and 5-HT2B receptors. This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in the fields of pharmacology, neuroscience, and drug discovery in their investigation of this compound and related compounds.

Chemical Structure and Properties

This compound, with the IUPAC name 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide, is a synthetic compound belonging to the class of substituted 1-(3-pyridylcarbamoyl)indolines.[1] Its chemical structure is characterized by a central indoline (B122111) scaffold, a trifluoromethyl group and a methylsulfanyl group on the benzene (B151609) ring, and a pyridylcarbamoyl group attached to the indoline nitrogen.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | [1] |

| Molecular Formula | C16H14F3N3OS | [1] |

| Molecular Weight | 353.36 g/mol | [1] |

| CAS Number | 196965-14-7 | [1] |

| SMILES | CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F | [1] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO |

Pharmacological Properties

This compound is a high-affinity antagonist for the human 5-HT2C and 5-HT2B receptors, exhibiting significantly lower affinity for the 5-HT2A receptor. This selectivity makes it a valuable tool for investigating the distinct physiological roles of these receptor subtypes.

Table 2: Pharmacological Profile of this compound

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (pKi) | 5-HT2C | 8.6 | |

| 5-HT2B | 7.9 | ||

| 5-HT2A | 6.4 | ||

| Binding Affinity (Ki, nM) | 5-HT2C | 2.2 - 2.5 | [1] |

| 5-HT2B | 2.5 - 12.6 | [1] | |

| 5-HT2A | 398 - 550 | [1] | |

| Selectivity | ~160- to 250-fold for 5-HT2C over 5-HT2A | [1] |

The compound was initially investigated as a potential non-sedating anxiolytic agent. However, its development was discontinued (B1498344) due to its potent inhibition of several human cytochrome P450 enzymes, particularly CYP1A2.[1]

Signaling Pathways

As an antagonist, this compound blocks the downstream signaling cascades initiated by the activation of 5-HT2C and 5-HT2B receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.

5-HT2C Receptor Signaling

Activation of the 5-HT2C receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, and can signal through β-arrestin pathways.

References

Foundational Research on the Behavioral Effects of SB-221284: A Technical Guide

This technical guide provides an in-depth overview of the foundational research concerning the behavioral effects of SB-221284, a potent 5-HT2C/2B receptor antagonist. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying neurobiological pathways.

Core Mechanism of Action: Modulation of Mesolimbic Dopamine (B1211576)

This compound primarily exerts its effects through the antagonism of serotonin (B10506) 2C (5-HT2C) receptors. These receptors are strategically located to modulate the activity of various neurotransmitter systems, most notably the mesolimbic dopamine pathway, which is crucial for regulating motivation, reward, and motor function. Blockade of 5-HT2C receptors by this compound leads to an enhancement of dopamine release in key brain regions like the nucleus accumbens, particularly in the presence of a secondary stimulus.

Behavioral Effects: Quantitative Data and Protocols

The following sections detail the primary behavioral outcomes observed following the administration of this compound and related selective 5-HT2C antagonists in preclinical models.

While this compound does not alter locomotor activity when administered alone, it significantly enhances the hyperactivity induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and MK-801.[1] This suggests a role in modulating dopamine-dependent motor output under specific pharmacological challenges.

Table 1: Effect of this compound on NMDA Antagonist-Induced Hyperactivity

| Primary Agent (Dose) | Pre-treatment (Dose) | Animal Model | Key Behavioral Finding | Reference |

| PCP (0.6-5 mg/kg s.c.) | This compound (0.1-1 mg/kg, i.p.) | Rat | Significant enhancement of hyperactivity. | [1] |

| MK-801 (0.1-0.8 mg/kg s.c.) | This compound (0.1-1 mg/kg, i.p.) | Rat | Significant enhancement of hyperactivity. | [1] |

| PCP (5 mg/kg s.c.) | This compound (1 mg/kg, i.p.) | Rat | Enhanced magnitude and duration of dopamine efflux in nucleus accumbens (to ~220% of basal). | [1] |

Experimental Protocol: Locomotor Activity Assessment

-

Subjects: Male Sprague-Dawley rats are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Apparatus: Locomotor activity is measured in transparent Perspex cages equipped with automated infrared beam systems to detect movement.

-

Procedure:

-

Rats are habituated to the test cages for 60 minutes before drug administration.

-

This compound or vehicle is administered via intraperitoneal (i.p.) injection.

-

After a pre-treatment period (e.g., 30 minutes), the primary agent (e.g., PCP, MK-801) or saline is administered via subcutaneous (s.c.) injection.

-

Locomotor activity (e.g., beam breaks, distance traveled) is recorded continuously for a specified period (e.g., 2 hours).

-

-

Data Analysis: The total locomotor activity counts are analyzed using ANOVA, followed by post-hoc tests to compare treatment groups.

In animal models, acute administration of certain serotonergic agents can reduce social interaction, an effect considered relevant to anxiety and mood disorders. This compound has been shown to reverse these deficits.

Table 2: Effect of this compound on Drug-Induced Social Interaction Deficits

| Primary Agent (Dose) | Antagonist (Dose) | Animal Model | Key Behavioral Finding | Reference |

| m-CPP (agonist) | This compound | Rat (unfamiliar pairs) | Reversed the m-CPP-induced decrease in social interaction time. | [1] |

| Fluoxetine (10 mg/kg, i.p.) | This compound | Rat (unfamiliar pairs) | Reversed the fluoxetine-induced decrease in social interaction time. | [1] |

Experimental Protocol: Social Interaction Test

-

Subjects: Male rats are housed in pairs and tested with an unfamiliar partner.

-

Apparatus: A dimly lit, open-field arena (e.g., 60x60x30 cm) with which the animals are unfamiliar.

-

Procedure:

-

Rats are administered the primary agent (e.g., fluoxetine) or vehicle.

-

Subsequently, they receive the antagonist (this compound) or vehicle.

-

After the appropriate pre-treatment intervals, pairs of unfamiliar rats (matched by treatment group) are placed in the arena.

-

A 10-minute session is video-recorded.

-

-

Data Analysis: An observer blind to the treatment conditions scores the total time spent in active social interaction (e.g., sniffing, grooming, following). Data are analyzed using ANOVA.

Research using the highly selective 5-HT2C antagonist SB 242084, a close analogue of this compound, indicates that blockade of this receptor can increase impulsive behavior.[2] This highlights the opposing roles of the 5-HT2A and 5-HT2C receptors in the regulation of impulsivity.

Table 3: Effect of 5-HT2C Antagonism on Impulsivity in the 5CSRT

| Compound (Dose) | Animal Model | Task | Key Behavioral Finding | Reference |

| SB 242084 (0.1-0.5 mg/kg IP) | Rat | 5-Choice Serial Reaction Time Task | Increased premature responding (a measure of impulsivity).[2] | [2] |

| M100907 (5-HT2A Antagonist) | Rat | 5-Choice Serial Reaction Time Task | Decreased premature responding.[2] | [2] |

Experimental Protocol: 5-Choice Serial Reaction Time Task (5CSRT)

-

Subjects: Rats are typically food-restricted to maintain 85-90% of their free-feeding body weight to ensure motivation.

-

Apparatus: An operant chamber with five apertures for nose-poking, a food magazine for reward delivery, and a house light.

-

Procedure:

-

Training: Animals are trained to poke their nose into one of the five apertures that is briefly illuminated to receive a food reward. The stimulus presentation is preceded by a fixed interval.

-

Testing: Once stable performance is achieved, drug challenges are introduced. A premature response is recorded if the animal pokes an aperture before the light stimulus is presented.

-

SB 242084 or vehicle is administered prior to the test session.

-

-

Data Analysis: Key variables include the number of premature responses (impulsivity), accuracy, and response latencies. Data are analyzed using repeated-measures ANOVA.

Summary and Implications

The foundational research on this compound and related 5-HT2C antagonists demonstrates a clear and consistent profile of behavioral effects. By antagonizing 5-HT2C receptors, these compounds disinhibit the mesolimbic dopamine system. This mechanism underlies their ability to potentiate psychostimulant-induced hyperactivity, reverse social interaction deficits, and modulate impulsive behaviors. These findings are critical for the development of novel therapeutics for disorders characterized by dopamine dysregulation and motivational deficits, such as depression, schizophrenia, and Parkinson's disease.[3] Further research is warranted to fully elucidate the therapeutic potential and safety profile of targeting the 5-HT2C receptor.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. 5-HT2A and 5-HT2C receptor antagonists have opposing effects on a measure of impulsivity: interactions with global 5-HT depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioral effects of 5-HT2C receptor antagonism in the substantia nigra zona reticulata of the 6-hydroxydopamine-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the CXCR2 Axis: A Technical Guide to its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This whitepaper provides a comprehensive technical overview of the therapeutic potential of targeting the C-X-C Motif Chemokine Receptor 2 (CXCR2). Initially, it is crucial to address a point of clarification regarding the compound SB-221284. While the prompt indicated an exploration of this compound, extensive research reveals this compound is a selective serotonin (B10506) 5-HT2C/2B receptor antagonist, whose development was halted during preclinical stages due to toxicity and potent inhibition of cytochrome P450 enzymes.[1] It is distinct from the class of compounds targeting CXCR2. This guide will focus on the significant and ongoing research into CXCR2 antagonists, a promising area for therapeutic intervention in a multitude of inflammatory diseases and cancers. We will delve into the core mechanism of action of CXCR2, present quantitative data for key antagonists, detail relevant experimental protocols, and visualize the critical signaling pathways and experimental workflows.

The CXCR2 Target: A Central Mediator of Inflammation and Disease

CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, as well as on other immune cells like monocytes and mast cells, and even on some cancer cells.[2][3] Its primary role is to mediate the migration of these cells, particularly neutrophils, to sites of inflammation in response to binding with its cognate chemokine ligands, such as CXCL1, CXCL2, CXCL5, CXCL6, CXCL7, and CXCL8 (Interleukin-8).[4] This targeted cell recruitment is a fundamental component of the innate immune response. However, dysregulated or chronic activation of the CXCR2 signaling pathway can lead to excessive neutrophil infiltration and subsequent tissue damage, contributing to the pathogenesis of numerous diseases.[2][3]

The therapeutic rationale for antagonizing CXCR2 lies in the potential to modulate this inflammatory cascade. By blocking the receptor, the recruitment of neutrophils to inflamed tissues can be inhibited, thereby reducing inflammation and its deleterious effects. This approach holds promise for a wide range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, arthritis, and various cancers where inflammation is a key driver of tumor progression and metastasis.[2][5][6][7]

Quantitative Data on Key CXCR2 Antagonists

The development of small molecule antagonists for CXCR2 has been an active area of research. Below is a summary of the binding affinities and inhibitory concentrations for several prominent CXCR2 antagonists.

| Compound Name | Target(s) | IC50 / pIC50 / Ki | Notes |

| Navarixin (SCH-527123 / MK-7123) | CXCR2 / CXCR1 | IC50: 2.6 nM (CXCR2), 36 nM (CXCR1)[4][8] | A potent, orally bioavailable antagonist that has been investigated in clinical trials for COPD.[9] |

| SB225002 | CXCR2 | IC50: 22 nM[4][8][10] | A potent and selective non-peptide inhibitor of CXCR2, demonstrating over 150-fold selectivity over CXCR1.[10] |

| Danirixin (GSK1325756) | CXCR2 | IC50: 12.5 nM (for CXCL8 binding)[4][8] | A high-affinity, selective, and reversible CXCR2 antagonist.[4] |

| SB265610 | CXCR2 | pIC50: 8.41 ([¹²⁵I]-IL-8), 8.47 ([¹²⁵I]-GROα)[8] | A competitive antagonist that binds to a region distinct from the agonist binding site.[8] |

| AZD5069 | CXCR2 / CXCR1 | pIC50: 8.8 (CXCR2), 6.5 (CXCR1)[8] | A novel antagonist of CXCR2.[8] |

| Reparixin (Repertaxin) | CXCR1 / CXCR2 | IC50: 1 nM (CXCR1), 400 nM (CXCR2)[8] | A potent and specific inhibitor of CXCR1 with lower affinity for CXCR2.[8] |

| SX-682 | CXCR1 / CXCR2 | Not specified | An orally bioavailable allosteric inhibitor of both CXCR1 and CXCR2.[8][11] |